molecular formula C16H14ClFN4O2S B2666313 3-chloro-4-fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide CAS No. 2034560-63-7

3-chloro-4-fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide

Cat. No. B2666313
CAS RN: 2034560-63-7
M. Wt: 380.82
InChI Key: OSRCMYYJERQKKQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of such compounds is typically analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide detailed information about the compound’s molecular structure and the arrangement of its atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The triazole ring is known to participate in various reactions. For example, it can act as a ligand in coordination chemistry, binding to metal ions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, can be determined using various analytical techniques .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a drug, it might interact with biological macromolecules like proteins or DNA to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and properties. Standard safety tests would need to be conducted to determine its toxicity, flammability, and potential environmental impact .

Future Directions

Future research could involve studying the compound’s properties in more detail, developing new synthesis methods, or exploring its potential applications. For example, triazole derivatives have been studied for their potential as antimicrobial, antiviral, and anticancer agents .

properties

IUPAC Name

3-chloro-4-fluoro-N-[1-phenyl-2-(triazol-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN4O2S/c17-14-10-13(6-7-15(14)18)25(23,24)21-16(11-22-19-8-9-20-22)12-4-2-1-3-5-12/h1-10,16,21H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRCMYYJERQKKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2N=CC=N2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide

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